Cas no 82001-53-4 (Dodecanoic acid,12-mercapto-)

Dodecanoic acid, 12-mercapto-, is a thiol-functionalized fatty acid characterized by a 12-carbon alkyl chain terminating in a carboxylic acid group and a mercapto (thiol) moiety at the omega position. This bifunctional structure imparts unique reactivity, enabling applications in surface modification, polymer chemistry, and metal coordination. The thiol group facilitates strong binding to metal surfaces, making it valuable for self-assembled monolayers (SAMs) and nanoparticle stabilization, while the carboxylate group allows further derivatization or solubility tuning. Its amphiphilic nature also supports micelle formation in aqueous systems. The compound is useful in materials science, catalysis, and biofunctionalization due to its dual functionality and controlled interfacial properties.
Dodecanoic acid,12-mercapto- structure
Dodecanoic acid,12-mercapto- structure
Product Name:Dodecanoic acid,12-mercapto-
CAS No:82001-53-4
MF:C12H24O2S
MW:232.382762908936
CID:708246
PubChem ID:24885255
Update Time:2025-10-19

Dodecanoic acid,12-mercapto- Chemical and Physical Properties

Names and Identifiers

    • Dodecanoic acid,12-mercapto-
    • 12-sulfanyldodecanoic acid
    • 12-Mercaptododecanoic acid
    • MDA
    • 12-Mercaptododecanoic acid (ACI)
    • 12-Mercaptododecanic Acid
    • Dodecanoic acid, 12-mercapto-
    • AKOS028108696
    • G78860
    • 12-Sulfanyldodecanoic acid #
    • 12-Mercaptododecanoic acid, 96%
    • SCHEMBL412496
    • 12-Mercaptododecanoic acid, 99%
    • DTXSID70340708
    • 12-mercapto-1-dodecanoic acid
    • 82001-53-4
    • MDL: MFCD08705252
    • Inchi: 1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14)
    • InChI Key: SDAWVOFJSUUKMR-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCCCCCCCS)O

Computed Properties

  • Exact Mass: 232.14970118g/mol
  • Monoisotopic Mass: 232.14970118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 11
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 0.987
  • Melting Point: 45-50 °C
  • Boiling Point: 366.5°C at 760 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: 1.482

Dodecanoic acid,12-mercapto- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 3335
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

Dodecanoic acid,12-mercapto- Pricemore >>

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Dodecanoic acid,12-mercapto- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thiourea Solvents: Ethanol ,  Water ;  4 h, reflux
1.2 Reagents: Sodium hydroxide ;  2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
Reference
Controlling the Adsorption of Single Poly(styrenesulfonate) Sodium on NH3+-Modified Gold Surfaces on a Molecular Scale
Zhu, M.; Schneider, M.; Papastavrou, G.; Akari, S.; Moehwald, H., Langmuir, 2001, 17(21), 6471-6476

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine (gold undecanuclear cluster complex) ,  Gold (undecanuclear cluster, triphenylphosphine chloro complex) Solvents: Chloroform ,  Water ;  12 h, pH 8, 55 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Thiol-Functionalized Undecagold Clusters by Ligand Exchange: Synthesis, Mechanism, and Properties
Woehrle, Gerd H.; Hutchison, James E., Inorganic Chemistry, 2005, 44(18), 6149-6158

Production Method 3

Reaction Conditions
1.1 Solvents: Acetone
1.2 Reagents: Ethylenediamine ,  Sodium borohydride Solvents: Ethanol
Reference
Synthesis of a bipolar phosphatidylethanolamine: a model compound for a membrane-spanning probe
Delfino, Jose M.; Stankovic, Charles J.; Schreiber, Stuart L.; Richards, Frederic M., Tetrahedron Letters, 1987, 28(21), 2323-6

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.2 Reagents: Dowex ;  pH 5, rt
Reference
Fluorinated and Charged Hydrogenated Alkanethiolates Grafted on Gold: Expanding the Diversity of Mixed-Monolayer Nanoparticles for Biological Applications
Bidoggia, Silvia; Milocco, Francesca; Polizzi, Stefano; Canton, Patrizia ; Saccani, Alessandra; et al, Bioconjugate Chemistry, 2017, 28(1), 43-52

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  4 h, 100 - 110 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 1, rt
Reference
Preparations of universal, functionalized long-chain alkylthiol linkers for self-assembled monolayers
Yoo, Dong Jin; Lee, Kyong-Sub; Kim, Ae Rhan; Nahm, Kee Suk, Hwahak Konghak, 2011, 49(3), 330-337

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A bola-phospholipid bearing tetrafluorophenylazido chromophore as a promising lipid probe for biomembrane photolabeling studies
Xia, Yi; Sengupta, Kheya; Maggiani, Alain; Qu, Fanqi; Peng, Ling, Organic & Biomolecular Chemistry, 2013, 11(30), 5000-5005

Production Method 7

Reaction Conditions
1.1 Reagents: Thiourea Solvents: Ethanol ;  1 d, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, heated
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Development of 11C-Labeled ω-sulfhydryl fatty acid tracer for myocardial imaging with PET
Wu, Xiangxiang; Wang, Peizhi; Liu, Ruixin; Zeng, Huahui; Chao, Fangfang; et al, European Journal of Medicinal Chemistry, 2018, 143, 1657-1666

Dodecanoic acid,12-mercapto- Raw materials

Dodecanoic acid,12-mercapto- Preparation Products

Additional information on Dodecanoic acid,12-mercapto-

Dodecanoic Acid, 12-Mercapto: A Comprehensive Overview

Dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a unique organic compound that has garnered significant attention in recent years due to its versatile properties and potential applications in various fields. This compound, also known as 12-mercaptododecanoic acid, is a saturated fatty acid with a sulfur-containing functional group at the terminal position of its carbon chain. The presence of the mercapto (-SH) group imparts distinctive chemical and physical properties to this molecule, making it a subject of interest in both academic and industrial research.

Dodecanoic acid, 12-mercapto is characterized by its long carbon chain (12 carbons) and the -SH group at the end. This structure allows for strong intermolecular interactions, such as hydrogen bonding and van der Waals forces, which significantly influence its physical properties. The compound is typically a white crystalline solid with a melting point around 50°C and a boiling point exceeding 300°C. Its solubility in water is relatively low, but it can dissolve in organic solvents like ethanol and acetone.

One of the key aspects of dodecanoic acid, 12-mercapto is its reactivity. The -SH group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution, addition, and condensation reactions. These reactions make it a valuable precursor in the synthesis of more complex molecules. For instance, the mercapto group can be oxidized to form sulfonic acids or sulfonamides, which have applications in pharmaceuticals and materials science.

Recent studies have explored the use of dodecanoic acid, 12-mercapto in the development of novel materials with unique properties. Researchers have utilized this compound to synthesize self-healing polymers by incorporating it into polymer networks. The -SH groups can form disulfide bonds under oxidative conditions, enabling dynamic cross-linking and reversible bonding within the polymer matrix. This property has significant implications for developing materials with enhanced durability and repair capabilities.

In the field of biotechnology, dodecanoic acid, 12-mercapto has shown promise as a precursor for bioactive molecules. Its long carbon chain provides a scaffold for attaching functional groups that can interact with biological systems. For example, derivatives of this compound have been investigated for their potential as antimicrobial agents or as components in drug delivery systems.

The synthesis of dodecanoic acid, 12-mercapto involves several methods, including the oxidation of mercaptans or the reduction of sulfonic acids. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. Additionally, green chemistry approaches are being explored to minimize environmental impact during synthesis.

From an environmental perspective, understanding the degradation pathways of dodecanoic acid, 12-mercapto is crucial for assessing its ecological impact. Studies have shown that this compound can undergo microbial degradation under aerobic conditions, with complete mineralization occurring within weeks to months depending on environmental factors such as temperature and pH.

In conclusion, dodecanoic acid, 12-mercapto (CAS No. 82001-53-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive candidate for both fundamental research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its role in advancing science and technology is expected to grow significantly.

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